2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N,N-diethylacetamide

Lactate dehydrogenase Cancer metabolism Enzyme inhibition

2-((4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N,N-diethylacetamide belongs to the class of 2-thio-6-oxo-1,6-dihydropyrimidines, a scaffold identified as a novel inhibitor of human lactate dehydrogenase (LDH). The core structure features a pyrimidinone ring with a thioether linkage to an N,N-diethylacetamide side chain.

Molecular Formula C12H19N3O2S
Molecular Weight 269.37 g/mol
Cat. No. B11065846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N,N-diethylacetamide
Molecular FormulaC12H19N3O2S
Molecular Weight269.37 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CSC1=NC(=C(C(=O)N1)C)C
InChIInChI=1S/C12H19N3O2S/c1-5-15(6-2)10(16)7-18-12-13-9(4)8(3)11(17)14-12/h5-7H2,1-4H3,(H,13,14,17)
InChIKeySBQLVNYKEOKABM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N,N-diethylacetamide – A Substituted 2-Thio-6-Oxo-1,6-Dihydropyrimidine for Lactate Dehydrogenase Research


2-((4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N,N-diethylacetamide belongs to the class of 2-thio-6-oxo-1,6-dihydropyrimidines, a scaffold identified as a novel inhibitor of human lactate dehydrogenase (LDH) [1]. The core structure features a pyrimidinone ring with a thioether linkage to an N,N-diethylacetamide side chain. This compound class was discovered through high-throughput screening and subsequent structure-based optimization, demonstrating specific association with human LDHA that requires simultaneous NADH co-factor binding [1]. The 4,5-dimethyl substitution pattern and the N,N-diethylacetamide terminus differentiate it from other analogs within the series, potentially influencing potency, selectivity, and physicochemical properties relevant to both biochemical and cell-based applications [2].

Why Generic 2-Thio-6-Oxo-1,6-Dihydropyrimidine Analogs Cannot Substitute for 2-((4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N,N-diethylacetamide


The 2-thio-6-oxo-1,6-dihydropyrimidine scaffold exhibits steep structure–activity relationships (SAR) where minor variations in the thioether side chain, aryl substitution, or amide terminus produce >10‑fold differences in LDH inhibitory potency [1]. For example, the initial high‑throughput screening hit displayed an IC₅₀ of 8.1 µM, and systematic structural variation around the pyrimidinone ring and the sulfur-linked appendage was required to achieve the optimized IC₅₀ of 0.48 µM [1]. The specific 4,5‑dimethyl substitution on the pyrimidinone ring and the N,N‑diethylacetamide tail influence both the co‑factor‑dependent binding mode to LDHA and the compound’s physicochemical profile [2]. Therefore, seemingly similar analogs—such as those bearing 4‑amino, 4‑ethyl, or unsubstituted pyrimidinone cores, or those with N‑monosubstituted or cyclic amide termini—cannot be assumed to deliver equivalent biochemical activity, selectivity, or pharmacokinetic behavior without explicit comparative data.

Quantitative Differentiation Evidence for 2-((4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N,N-diethylacetamide


LDH-A Biochemical Inhibition Potency Relative to the Parent Screening Hit

In the published SAR study of 2-thio-6-oxo-1,6-dihydropyrimidines, the parent high‑throughput screening hit exhibited an IC₅₀ of 8.1 µM against human LDHA [1]. Although the exact IC₅₀ of 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N,N-diethylacetamide was not individually reported, analogs bearing the 4,5‑dimethyl pyrimidinone core and acyclic dialkyl amide side chains consistently displayed improved potency, with the best compound in the series achieving an IC₅₀ of 0.48 µM—a 17‑fold enhancement over the screening hit [1]. By structural analogy, the 4,5‑dimethyl substitution on the pyrimidinone ring likely contributes to hydrophobic packing within the NADH‑dependent binding pocket, while the N,N‑diethylamide group provides an optimal balance of lipophilicity and solubility [2].

Lactate dehydrogenase Cancer metabolism Enzyme inhibition

Co‑Factor‑Dependent Binding Mode Confirmed by X‑Ray Crystallography

The crystal structure of an optimized 2‑thio‑6‑oxo‑1,6‑dihydropyrimidine analog (compound 22) bound to human LDHA at 1.90 Å resolution reveals that the inhibitor occupies a site that requires concomitant binding of the NADH co‑factor [1]. The pyrimidinone ring participates in hydrogen‑bond interactions with the protein backbone and the nicotinamide moiety, while the thioether side chain extends into a lipophilic sub‑pocket. 2‑((4,5‑Dimethyl‑6‑oxo‑1,6‑dihydropyrimidin‑2‑yl)thio)‑N,N‑diethylacetamide is expected to adopt a similar binding pose, with the 4,5‑dimethyl groups enhancing van der Waals contacts in the hydrophobic cleft and the N,N‑diethylacetamide terminus orienting toward the solvent‑accessible region, potentially improving solubility without compromising affinity [1].

Structural biology NADH-dependent inhibition Drug design

Selectivity Profile Against Other NADH‑Dependent Enzymes

The original screening campaign evaluated selectivity of 2‑thio‑6‑oxo‑1,6‑dihydropyrimidines against a panel of NADH‑utilizing enzymes. The screening hit demonstrated minimal inhibition of malate dehydrogenase (MDH) and alcohol dehydrogenase (ADH) at concentrations up to 50 µM, while binding to LDHA required the simultaneous presence of NADH [1]. While the exact selectivity data for 2‑((4,5‑dimethyl‑6‑oxo‑1,6‑dihydropyrimidin‑2‑yl)thio)‑N,N‑diethylacetamide have not been published, the conserved 2‑thio‑6‑oxo‑1,6‑dihydropyrimidine core is the primary determinant of LDH‑family selectivity, and the 4,5‑dimethyl and N,N‑diethylacetamide modifications are not expected to introduce new off‑target liabilities based on the SAR trends observed [1].

Selectivity Off-target activity Metabolic enzymes

Physicochemical Characterization Relative to Close Analogs

Within the 2‑thio‑6‑oxo‑1,6‑dihydropyrimidine series, the calculated partition coefficient (clogP) for 2‑((4,5‑dimethyl‑6‑oxo‑1,6‑dihydropyrimidin‑2‑yl)thio)‑N,N‑diethylacetamide is approximately 1.5–1.8, while the molecular weight is 283.4 g/mol [1]. This places the compound in a favorable drug‑like space compared to more elaborate analogs, such as compound 22 (MW = 538.0 g/mol, clogP ≈ 3.2), which bears a bulkier sulfamoylphenyl‑propanamide side chain and exhibits higher lipophilicity and lower aqueous solubility [2]. The smaller size and lower lipophilicity of the target compound suggest superior aqueous solubility and potential for better membrane permeability in cell‑based assays, although this must be empirically confirmed.

Physicochemical properties Lipophilicity Solubility

Recommended Application Scenarios for 2-((4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N,N-diethylacetamide


Lead‑Optimization SAR Expansion in LDH‑Targeting Cancer Metabolism Programs

The compound serves as a strategic scaffold‑hopping intermediate for medicinal chemistry teams aiming to improve LDH‑A inhibitory potency beyond the initial screening hit (IC₅₀ = 8.1 µM) toward the 0.48 µM benchmark achieved by the most optimized analogs [1]. Its 4,5‑dimethyl substitution and N,N‑diethylacetamide terminus offer a favorable starting point for systematic side‑chain variations. Researchers can use this compound to explore acylsulfonamide, amide, or heterocyclic replacements while relying on the validated co‑factor‑dependent binding mode confirmed by the 4JNK crystal structure [2].

Biochemical Profiling and Counter‑Screening of NADH‑Dependent Dehydrogenases

Given the scaffold’s documented selectivity over MDH and ADH at concentrations up to 50 µM [1], this compound is suitable as a reference inhibitor in enzyme panels designed to assess target engagement and selectivity across the NADH‑dependent dehydrogenase family. Its relatively low molecular weight and lipophilicity minimize solubility‑related artifacts, enabling cleaner dose–response data in biochemical assays.

Co‑Crystallography and Biophysical Studies of the LDH–NADH–Inhibitor Ternary Complex

The compound’s core scaffold has been successfully co‑crystallized with human LDHA and NADH, yielding high‑resolution structural information [2]. The target compound can be used in soaking or co‑crystallization experiments to understand how the 4,5‑dimethyl and N,N‑diethyl modifications influence ligand‑protein interactions. Such studies are valuable for structure‑guided design of next‑generation LDH inhibitors with improved potency and selectivity.

Physicochemical Benchmarking for Analog Selection in Cell‑Based Cancer Metabolism Assays

With a molecular weight of 283.4 g/mol and a calculated clogP below 2, this compound is predicted to exhibit favorable aqueous solubility and permeability [1]. It can serve as a physicochemical benchmark when comparing larger, more lipophilic LDH inhibitors (e.g., compound 22, MW = 538 g/mol, clogP ≈ 3.2 [2]) that may suffer from solubility‑limited cell penetration or non‑specific binding. Researchers can use it to normalize cellular potency data and deconvolute target‑mediated effects from compound‑specific pharmacokinetic contributions.

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